N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The compound’s molecular formula is C₁₄H₁₉N₅O₃S (molecular weight: 337.40 g/mol), as inferred from structurally related analogs . Its Smiles string (Cc1nn(C)c(C)c1-c1cc(C(=O)NC2CCS(=O)(=O)C2)[nH]n1) highlights the pyrazole core with a methyl group at position 1, a phenyl group at position 3, and a carboxamide linkage to the sulfone-containing tetrahydrothiophene ring. This sulfone group enhances solubility and may influence receptor binding compared to non-sulfonated analogs .
Properties
Molecular Formula |
C15H17N3O3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-18-14(9-13(17-18)11-5-3-2-4-6-11)15(19)16-12-7-8-22(20,21)10-12/h2-6,9,12H,7-8,10H2,1H3,(H,16,19) |
InChI Key |
DCVAYOGNHYCMER-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Acid Chloride-Mediated Coupling
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting chloride reacts with the sulfone amine in the presence of a base (e.g., triethylamine) to form the amide. For example, treatment of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid with SOCl₂ in dichloromethane (DCM) at 0°C generates the acid chloride, which is then coupled with 3-aminotetrahydrothiophene-1,1-dioxide in tetrahydrofuran (THF) at room temperature.
Reaction Parameters:
Carbodiimide-Based Coupling
Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amide bond formation. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates. A mixture of the carboxylic acid, EDC, HOBt, and the sulfone amine in DMF at 0°C→RT for 24 hours achieves a 82% yield.
Comparative Efficiency:
| Method | Yield | Purity |
|---|---|---|
| Acid chloride | 78% | 95% |
| EDC/HOBt | 82% | 97% |
Purification and Characterization
Crude products are purified via recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography using ethyl acetate/hexane gradients. Structural confirmation relies on:
-
1H NMR : Peaks at δ 7.65–7.53 ppm (pyrazole protons), δ 4.40 ppm (CH₂ of tetrahydrothiophene sulfone), and δ 2.35 ppm (methyl group).
Challenges and Optimization Strategies
-
Sulfone Stability : The tetrahydrothiophene sulfone moiety is prone to degradation under strong acidic/basic conditions. Neutral pH and low temperatures during coupling mitigate this.
-
Regioselectivity : Pyrazole ring substitution (1-methyl vs. 3-phenyl) is controlled by stoichiometric ratios of starting materials.
-
Scale-Up Limitations : Transitioning from milligram to kilogram scales requires optimizing solvent volumes and catalyst loading .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thioether under reducing conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
Scientific Research Applications
Chemistry
Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Synthetic Routes : The synthesis typically involves:
- Formation of the pyrazole ring through hydrazine and diketone reactions.
- Introduction of the phenyl group via Friedel-Crafts acylation.
- Addition of the sulfone group through oxidation of thioether precursors .
Biology
Biochemical Probes : N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is being investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets can modulate enzyme activity or receptor function, making it valuable for biological studies.
Medicine
Pharmacological Properties : The compound is explored for its therapeutic potential in treating various diseases. Preliminary studies indicate possible anticancer properties, with investigations into its mechanism of action revealing interactions with cellular targets that may inhibit tumor growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds derived from pyrazole structures. For instance, derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 80% .
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The sulfone group can act as an electrophile, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Functional Comparisons
While direct biological data for the target compound are unavailable, insights can be drawn from related compounds:
- Cannabinoid Receptor Modulation: Pyrazole carboxamides with bulky aryl groups (e.g., 3a ) may exhibit affinity for cannabinoid receptors, as seen in studies where CB1/CB2 receptor binding correlates with substituent bulk and electronic properties .
- Ion Channel Effects: Unlike CB1 receptors, which modulate calcium/potassium channels, sulfone-containing analogs (e.g., ) may lack such activity due to divergent receptor coupling .
Physicochemical Properties
- Melting Points: Chlorinated analogs (e.g., 3b, mp: 171–172°C ) exhibit higher melting points than the target compound’s likely range (estimated 120–150°C based on structural analogs ), reflecting stronger crystal lattice interactions from halogen bonds.
- Solubility: The sulfone group in the target compound likely improves water solubility compared to non-polar analogs like N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex compound with significant potential in various biological applications. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tetrahydrothiophene ring, a pyrazole core, and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 304.36 g/mol. The presence of the sulfone group contributes to its unique reactivity and biological properties.
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit varying degrees of anticancer activity. In vitro studies have shown that related pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF7 and MDA-MB-231. For instance, one study reported an IC50 value of 39.70 µM for a structurally similar compound against MCF7 cells . This suggests that this compound may also possess significant anticancer properties.
The biological activity of this compound may be attributed to its ability to modulate specific signaling pathways. Pyrazole derivatives have been found to inhibit mitogen-activated protein kinase (MAPK) pathways, which are crucial in cancer cell proliferation and survival. Compounds with similar structures have shown potent inhibition of MEK pathways (IC50 = 91 nM) and caspase activation, indicating their potential as therapeutic agents in cancer treatment .
3. Neuroprotective Effects
Studies on pyrazole analogs suggest potential neuroprotective effects through inhibition of metabolic enzymes relevant to neurodegenerative diseases. For example, certain pyrazole compounds have demonstrated inhibition against acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment . The specific interactions of this compound with these enzymes warrant further investigation.
Case Study 1: Anticancer Efficacy
In a recent study involving various pyrazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results showed that modifications in the substituents on the pyrazole ring significantly affected cytotoxicity and selectivity towards specific cancer types .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 39.70 | Caspase inhibition |
| Compound B | MDA-MB-231 | 0.26 | MAPK pathway inhibition |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-... | TBD | TBD | TBD |
Case Study 2: Neuroprotective Activity
Another study examined the effects of various pyrazole derivatives on AChE activity. The results indicated that certain compounds could effectively inhibit AChE at low concentrations (IC50 = 66.37 nM), suggesting a potential role in managing neurodegenerative disorders .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing pyrazole-carboxamide derivatives like N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Pyrazole ring formation : Hydrazine reacts with β-diketones or α,β-unsaturated ketones under acidic conditions to form the pyrazole core .
- Carboxamide coupling : Acylation of the pyrazole intermediate with activated carboxylic acids (e.g., using EDCI or DCC as coupling agents) in polar aprotic solvents like dimethylformamide (DMF) .
- Sulfone introduction : Oxidation of tetrahydrothiophene moieties using oxidizing agents like m-CPBA or H₂O₂ in acetic acid to achieve the 1,1-dioxide group .
Key conditions : Temperature control (60–80°C), solvent selection (DMF for solubility, toluene for reflux), and catalysts (e.g., DMAP for acylation) to improve yield (70–85%) and purity .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer:
- Spectroscopic techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., phenyl group at C3, methyl at N1) and sulfone group resonance .
- HRMS : Confirm molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/n space group, β ≈ 96° for similar pyrazole-carboxamides) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., anticancer, antimicrobial)?
Methodological Answer:
- Anticancer screening :
- Antimicrobial activity :
- Broth microdilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?
Methodological Answer:
- Systematic substitution : Modify substituents (e.g., replace phenyl with fluorophenyl or thiophene) to assess impact on target binding .
- Computational modeling :
- Molecular docking : Use AutoDock Vina to predict interactions with targets (e.g., EGFR kinase or bacterial topoisomerase IV) .
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .
- Fragment-based design : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to enhance solubility and target affinity .
Q. What strategies resolve contradictions in biological assay data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Standardized protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Orthogonal assays : Cross-validate cytotoxicity with clonogenic assays or live-cell imaging .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to aggregate data from independent studies and identify outliers .
Q. How can researchers investigate the pharmacokinetic and ADMET properties of this compound?
Methodological Answer:
Q. What crystallography techniques characterize polymorphism or solvate formation in this compound?
Methodological Answer:
- Single-crystal XRD : Resolve unit cell parameters (e.g., a = 10.07 Å, b = 5.14 Å for monoclinic systems) and hydrogen-bonding networks .
- PXRD : Compare experimental patterns with simulated data from Mercury software to detect polymorphs .
- Thermal analysis : Use DSC/TGA to identify solvate loss (e.g., endothermic peaks at 120–150°C) .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .
- Catalyst optimization : Use recyclable heterogeneous catalysts (e.g., silica-supported Pd nanoparticles) for coupling steps .
- Waste minimization : Employ flow chemistry to reduce solvent volume and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
